molecular formula C9H12OP+ B14492767 Oxo(phenyl)(propan-2-yl)phosphanium CAS No. 63762-20-9

Oxo(phenyl)(propan-2-yl)phosphanium

Cat. No.: B14492767
CAS No.: 63762-20-9
M. Wt: 167.16 g/mol
InChI Key: JOVGCFQTQMKESO-UHFFFAOYSA-N
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Description

Oxo(phenyl)(propan-2-yl)phosphanium is a phosphonium salt characterized by a central phosphorus atom bonded to an oxo group (O), a phenyl group (C₆H₅), and a propan-2-yl (isopropyl) group. Phosphonium salts are cationic species with the general structure [PR₁R₂R₃R₄]⁺, where R groups can vary widely, influencing their chemical and physical properties. Phosphonium salts are increasingly studied as alternatives to ammonium-based ionic liquids, offering unique solvation properties and low volatility .

Properties

CAS No.

63762-20-9

Molecular Formula

C9H12OP+

Molecular Weight

167.16 g/mol

IUPAC Name

oxo-phenyl-propan-2-ylphosphanium

InChI

InChI=1S/C9H12OP/c1-8(2)11(10)9-6-4-3-5-7-9/h3-8H,1-2H3/q+1

InChI Key

JOVGCFQTQMKESO-UHFFFAOYSA-N

Canonical SMILES

CC(C)[P+](=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tertiary phosphines, including oxo(phenyl)(propan-2-yl)phosphanium, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of phenylmagnesium bromide with chlorophosphine can yield the desired tertiary phosphine .

Industrial Production Methods

Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Oxo(phenyl)(propan-2-yl)phosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, hydroxyl-substituted phosphines, and various substituted phosphines depending on the specific reaction conditions .

Scientific Research Applications

Oxo(phenyl)(propan-2-yl)phosphanium has several scientific research applications:

    Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of oxo(phenyl)(propan-2-yl)phosphanium involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom’s lone pair of electrons can form bonds with transition metals, facilitating various catalytic cycles. The molecular targets and pathways involved depend on the specific application and the metal center it coordinates with .

Comparison with Similar Compounds

2-(Butylamino)propan-2-yl-hydroxy-oxophosphanium

This compound (CAS 17316-67-5) shares a propan-2-yl group and oxophosphanium core with the target compound but substitutes the phenyl group with a butylamino moiety.

Triphenylphosphine Oxide (Ph₃PO)

A neutral phosphorous compound with three phenyl groups, Ph₃PO lacks the cationic charge and ionic liquid properties of phosphanium salts. However, its strong electron-withdrawing oxo group and aromatic substituents make it a useful ligand or catalyst in organometallic reactions, contrasting with the ionic reactivity of phosphanium salts.

o-Phenylphenol (C₁₂H₁₀O; CAS 90-43-7)

It is a crystalline solid with notable toxicity (e.g., skin irritation), whereas phosphanium salts may pose distinct hazards due to their ionic nature, such as corrosivity or reactivity .

Physicochemical Properties

Property Oxo(phenyl)(propan-2-yl)phosphanium 2-(Butylamino)propan-2-yl-hydroxy-oxophosphanium Triphenylphosphine Oxide
Molecular Formula C₉H₁₄OP⁺ C₇H₁₇NOP⁺ C₁₈H₁₅OP
Charge +1 +1 0
Solubility Likely polar solvents Polar solvents (due to butylamino) Low in water, high in organics
Thermal Stability High (ionic liquid behavior) Presumed high Moderate
Applications Catalysis, ionic liquids Ionic liquid intermediate Ligand, catalyst

Reactivity and Catalytic Performance

Phosphanium salts like this compound are promising in biphasic catalysis due to their ionic liquid-like behavior, enabling catalyst recovery and reduced solvent loss . In contrast, the butylamino derivative’s amino group may facilitate acid-base catalysis or coordination to metal centers, offering divergent reactivity pathways .

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